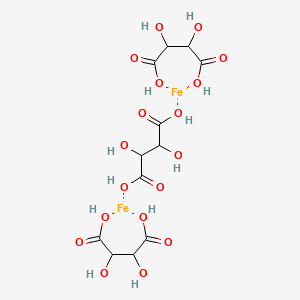
Eisentartrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Eisentartrat is synthesized through the isomerization of L-tartrate followed by the addition of iron (III) chloride . The resulting dark green solution is highly soluble in water and has a mass fraction of approximately 35% . The pH of this solution ranges from 3.5 to 3.9 . Industrial production methods involve the same synthetic route, ensuring the compound’s consistency and quality for use as a food additive .
Analyse Chemischer Reaktionen
Eisentartrat undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, iron (III) in this compound can be reduced to iron (II), while the tartrate component may undergo oxidation.
Reduction: Reducing agents can convert iron (III) to iron (II), often accompanied by the oxidation of the tartrate component.
Substitution: The tartrate ligand in this compound can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include stannous chloride for reduction and various oxidizing agents for oxidation . Major products formed from these reactions include iron (II) compounds and oxidized tartrate derivatives .
Wissenschaftliche Forschungsanwendungen
Eisentartrat has several scientific research applications:
Wirkmechanismus
The mechanism of action of Eisentartrat involves its ability to act as a source of iron (III) ions. These ions can participate in various biochemical and chemical processes, including redox reactions and complex formation with other molecules . The tartrate component helps stabilize the iron (III) ions, making them more soluble and bioavailable .
Vergleich Mit ähnlichen Verbindungen
Eisentartrat can be compared with other iron (III) complexes, such as iron (III) citrate and iron (III) tartrate . While all these compounds serve as sources of iron (III) ions, this compound is unique in its specific application as a food additive to improve the flow properties of table salt . Iron (III) citrate, on the other hand, is commonly used in the synthesis of iron oxide nanoparticles and in battery manufacturing . Iron (III) tartrate is used in similar applications but differs in its specific ligand structure and solubility properties .
Similar Compounds
- Iron (III) citrate
- Iron (III) tartrate
- Iron (III) chloride
These compounds share similarities in their iron (III) content and their ability to participate in redox reactions and complex formation .
Eigenschaften
Molekularformel |
C12H18Fe2O18 |
|---|---|
Molekulargewicht |
561.95 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;iron |
InChI |
InChI=1S/3C4H6O6.2Fe/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);; |
InChI-Schlüssel |
MJRBDPMHWPWEHG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.[Fe].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate](/img/structure/B12056503.png)

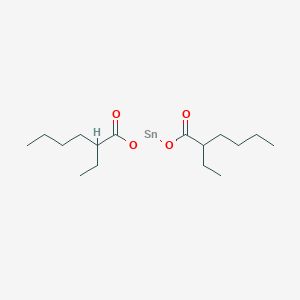
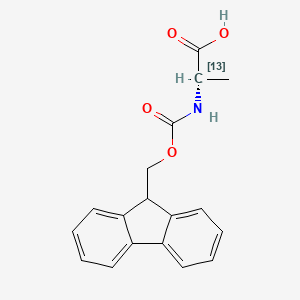
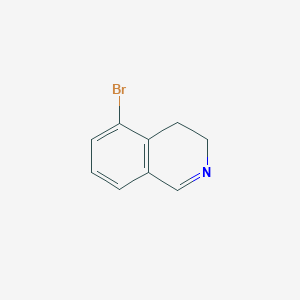
![3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate](/img/structure/B12056526.png)

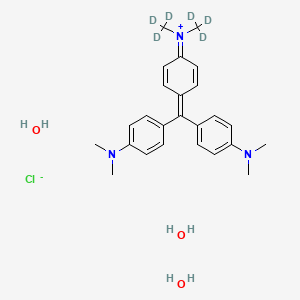
![4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12056557.png)
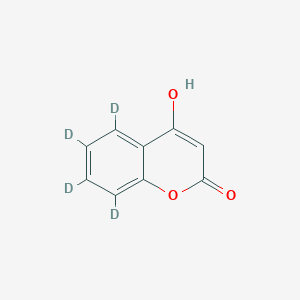

![3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B12056576.png)

